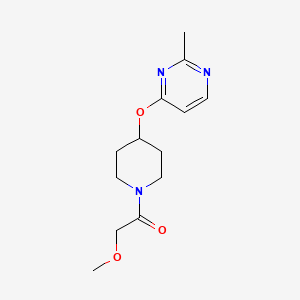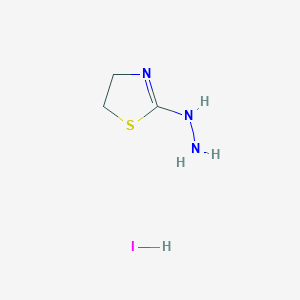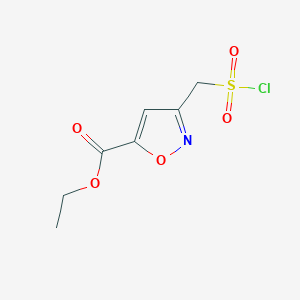
2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is also known by its chemical name, MPEP, and is categorized as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves the reaction of 2-methoxyacetyl chloride with 4-(2-methyl-4-pyrimidinyloxy)piperidine in the presence of a base to form the desired product.
Starting Materials
2-methoxyacetyl chloride, 4-(2-methyl-4-pyrimidinyloxy)piperidine, Base (e.g. triethylamine)
Reaction
Step 1: 2-methoxyacetyl chloride is added dropwise to a solution of 4-(2-methyl-4-pyrimidinyloxy)piperidine in anhydrous dichloromethane at 0°C., Step 2: The reaction mixture is stirred at room temperature for several hours., Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride formed during the reaction., Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure., Step 5: The crude product is purified by column chromatography to obtain the desired product, 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone.
Wirkmechanismus
MPEP works by selectively blocking the 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which is a type of glutamate receptor found in the central nervous system. This receptor plays a crucial role in the regulation of various physiological processes, including learning, memory, and synaptic plasticity. By blocking this receptor, MPEP is believed to modulate the activity of the glutamatergic system, which may lead to the development of new treatments for various neurological disorders.
Biochemische Und Physiologische Effekte
MPEP has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of synaptic plasticity, and the reduction of oxidative stress. These effects are believed to underlie the potential therapeutic applications of MPEP in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPEP in lab experiments is its selectivity for the 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which allows for the specific modulation of the glutamatergic system without affecting other neurotransmitter systems. However, one of the limitations of using MPEP is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for the research on MPEP, including the development of more potent and selective 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone antagonists, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its effects on other physiological systems. Additionally, the use of MPEP in combination with other drugs may lead to the development of more effective treatments for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in various fields of scientific research. One of its primary uses is in the development of drugs for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. MPEP has also been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-methoxy-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-14-6-3-12(15-10)19-11-4-7-16(8-5-11)13(17)9-18-2/h3,6,11H,4-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHMWTWQYZAXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)
![3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2673281.png)
![2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid](/img/structure/B2673285.png)


![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)
![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)
![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)